Technical Guide: 4-Bromopyridine-3-boronic acid HBr (CAS 2121512-92-1)
Technical Guide: 4-Bromopyridine-3-boronic acid HBr (CAS 2121512-92-1)
Executive Summary: The "Divergent" Pyridine Scaffold
4-Bromopyridine-3-boronic acid HBr represents a high-value, bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between the boronic acid (C3) and the bromine (C4) on a pyridine core. This specific substitution pattern allows for divergent synthesis : the molecule can serve as a nucleophile (via Suzuki-Miyaura coupling) or an electrophile (via SNAr or Negishi/Stille coupling at the bromide), depending on the reaction sequence.
However, this utility comes with a significant stability trade-off. Pyridine-3-boronic acids are prone to protodeboronation , a degradation pathway accelerated by the electron-deficient nature of the pyridine ring and the steric/electronic influence of the ortho-bromide. The Hydrobromide (HBr) salt form is engineered to mitigate this, locking the nitrogen lone pair to prevent self-catalyzed decomposition and polymerization during storage.
This guide details the physicochemical properties, handling requirements, and optimized cross-coupling protocols necessary to utilize this reagent effectively.
Part 1: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 4-Bromopyridine-3-boronic acid hydrobromide |
| CAS Number | 2121512-92-1 |
| Molecular Formula | C₅H₅BBrNO₂ · HBr |
| Molecular Weight | 282.73 g/mol (Salt); ~201.81 g/mol (Free Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Water; Insoluble in Hexanes, DCM |
| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
| SMILES | OB(O)C1=C(Br)C=CN=C1.Br |
Structural Analysis & Reactivity
The 3,4-substitution pattern creates a distinct electronic environment:
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C3-Boronic Acid: The nucleophilic handle. The presence of the electronegative Nitrogen and the electron-withdrawing Bromine makes the C-B bond more labile than in phenylboronic acids.
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C4-Bromine: A highly reactive electrophilic site. Due to the electron-deficiency of the pyridine ring (especially at C2/C4 positions), this bromide is susceptible to Nucleophilic Aromatic Substitution (SNAr) even under mild conditions.
Part 2: Critical Handling & Stability (The HBr Factor)
The "Hidden" Stoichiometry: The most common failure mode with CAS 2121512-92-1 is incorrect base stoichiometry. Because this reagent is an HBr salt , it is acidic.
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Insight: The first equivalent of base added to the reaction mixture is consumed solely to neutralize the HBr and liberate the free pyridine base.
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Consequence: If a standard Suzuki protocol calls for 2.0 equivalents of base, the effective concentration available for the catalytic cycle is only 1.0 equivalent, leading to stalled conversion.
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Correction: Always calculate base equivalents based on Salt Neutralization (1 eq) + Catalytic Requirement (2–3 eq). Total Base Recommendation: 3.5 to 4.0 equivalents.
Protodeboronation Risk: The free base form of 4-bromopyridine-3-boronic acid is unstable in solution over time.
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Mechanism:[1][2][3] Hydrolytic cleavage of the C-B bond, yielding 4-bromopyridine.
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Mitigation: Do not pre-mix the boronic acid in aqueous base for extended periods. Add the base last or use a rapid-heating method (microwave) to minimize the window for side reactions.
Part 3: Optimized Synthetic Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Boronic Acid as Nucleophile)
Targeting the C3-Boronic acid while preserving the C4-Bromine.
Rationale: To prevent reactivity at the C4-Br site (oxidative addition or SNAr), we use a highly active catalyst system that facilitates transmetalation at the Boron center rapidly at lower temperatures.
Reagents:
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Substrate: Aryl Halide (1.0 eq)
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Boronic Acid: 4-Bromopyridine-3-boronic acid HBr (1.2 – 1.5 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates)
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Base: K₃PO₄ (3.5 – 4.0 eq) [Crucial: High stoichiometry]
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
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Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid HBr salt, and Pd-catalyst.
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Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
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Solvent Addition: Add degassed 1,4-Dioxane.
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Activation: Add the degassed aqueous K₃PO₄ solution. Note: You may observe a transient precipitate as the free base is liberated.
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Reaction: Heat to 80°C. Monitor by LCMS every hour.
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Why 80°C? Higher temperatures (>100°C) increase the risk of protodeboronation of the pyridine ring.
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Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
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Caution: The product is a bromopyridine; avoid acidic washes that might extract the product into the aqueous phase.
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Diagram: Mechanistic Pathway & Selectivity
The following diagram illustrates the divergent reactivity and the critical neutralization step.
Caption: Divergent reaction pathways for CAS 2121512-92-1. Path A dominates with Pd-catalysis; Path B dominates with strong nucleophiles.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Insufficient Base | Increase base to 4.0 eq to account for HBr neutralization. |
| Protodeboronation (4-Bromopyridine formation) | Unstable C-B bond | Switch to anhydrous conditions (CsF/Dioxane) or use a MIDA-boronate equivalent if available. Lower temperature to 60°C and extend time. |
| Homocoupling of Aryl Halide | Oxygen presence | Degas solvents vigorously (sparging) for >15 mins before adding catalyst. |
| Product stuck in Aqueous layer | Pyridine protonation | Ensure the workup aqueous phase is pH > 9. Pyridines are soluble in acidic water. |
References
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Fisher Scientific. Pyridine-4-boronic acid - Safety Data Sheet. (General handling of pyridine boronic acids). Retrieved from
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AChemBlock. 4-Bromopyridine-3-boronic acid HBr Product Page. (CAS Verification and Salt Form Confirmation). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1][3] (Ligand selection for unstable boronic acids).
